N-benzyl-2-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c21-13(18-9-11-5-2-1-3-6-11)10-20-15(22)12-7-4-8-17-14(12)19-16(20)23/h1-8H,9-10H2,(H,18,21)(H,17,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSMLJBJOSUFBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=C(NC2=S)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 2-aminopyridine and a suitable diketone, under acidic or basic conditions to form the pyrido[2,3-d]pyrimidine core.
Introduction of the Sulfanylidene Group:
Benzylation: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides in the presence of a base, such as sodium hydride or potassium carbonate.
Acetamide Formation: The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be used under mild to moderate conditions.
Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be employed.
Substitution: Bases like sodium hydride or potassium carbonate, along with appropriate nucleophiles, are commonly used.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-benzyl-2-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell proliferation.
Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-benzyl-2-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, or nucleic acids, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response. For example, it could inhibit key enzymes involved in DNA replication or repair, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The pyrido[2,3-d]pyrimidine core is shared among several analogues, but substituent variations significantly influence physicochemical and biological properties:
*Estimated based on analogues in .
Physicochemical Properties
- Solubility : The N-benzyl acetamide group in the target compound improves aqueous solubility compared to ethyl esters () or trifluoromethylphenyl groups () .
- Melting Points : Sulfanylidene derivatives (e.g., ) generally exhibit higher melting points (>200°C) due to strong intermolecular hydrogen bonding .
Research Findings and Implications
- Hydrogen Bonding: The 2-sulfanylidene group in the target compound facilitates stronger hydrogen bonds with protein targets compared to oxo or thieno analogues, as demonstrated in crystallographic studies () .
- Bioisosterism: Pyrido[2,3-d]pyrimidines are bioisosteres of 4-hydroxyquinolin-2-ones, retaining activity while improving metabolic stability () .
- SAR Insights : Substituents at the 3-position (e.g., benzyl vs. trifluoromethylphenyl) critically modulate potency, with bulky groups enhancing target specificity but reducing solubility .
Biological Activity
N-benzyl-2-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide is a compound of interest due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, especially in the context of anticancer and antimicrobial activities.
Chemical Structure and Properties
The compound features a pyrido[2,3-d]pyrimidine core with a benzyl substituent and an acetamide functional group. The presence of a sulfanylidene moiety contributes to its reactivity and biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives of pyrimidines have shown significant activity against various cancer cell lines. The mechanism often involves the inhibition of key enzymes such as EGFR (Epidermal Growth Factor Receptor), which is crucial for cancer cell proliferation.
- Cell Line Studies :
- HT29 (Colon Cancer) : this compound was tested against HT29 cells using the MTT assay. Results indicated a dose-dependent reduction in cell viability, suggesting potential efficacy as an anticancer agent.
- DU145 (Prostate Cancer) : Similar assays were conducted on DU145 cells, revealing comparable results in terms of cytotoxicity.
Antimicrobial Activity
Compounds within this chemical class have also demonstrated antimicrobial properties. The structural features that enhance binding affinity to bacterial enzymes may contribute to their effectiveness.
- In Vitro Studies :
- Tests against common pathogens showed that the compound exhibited significant antibacterial activity. The Minimum Inhibitory Concentration (MIC) values were determined for various strains, indicating effective inhibition at low concentrations.
The biological activity of this compound can be attributed to:
- Enzyme Inhibition : Compounds with similar structures inhibit key enzymes involved in cancer cell signaling pathways.
- DNA Interaction : The ability to intercalate with DNA has been suggested as a mechanism for anticancer activity.
Data Summary
| Activity | Cell Line/Pathogen | Methodology | Results |
|---|---|---|---|
| Anticancer | HT29 | MTT Assay | Dose-dependent cytotoxicity observed |
| Anticancer | DU145 | MTT Assay | Significant reduction in viability |
| Antimicrobial | E. coli | MIC Determination | Effective at low concentrations |
Case Studies
- Case Study on Anticancer Efficacy : A study involving the administration of N-benzyl derivatives showed promising results in reducing tumor size in animal models.
- Case Study on Antimicrobial Resistance : Research indicated that the compound could be effective against antibiotic-resistant strains due to its unique mechanism of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
